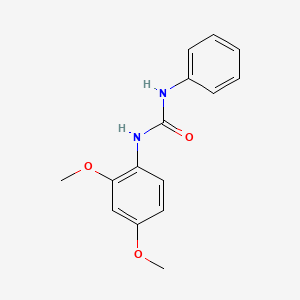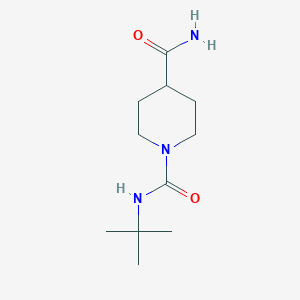
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-2-(4-methoxyphenyl)acetohydrazide, also known as NM-2, is a hydrazide derivative used in scientific research for its potential therapeutic properties. It is a small molecule that has shown promise in various studies due to its ability to interact with multiple biological targets.
Mechanism of Action
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and histone deacetylases, which play a role in cancer progression and neurodegeneration. Additionally, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been found to modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes, indicating its potential as an antioxidant. Furthermore, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been shown to modulate the levels of various neurotransmitters in the brain, suggesting its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-acetyl-2-(4-methoxyphenyl)acetohydrazide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has shown promise in various studies, indicating its potential as a therapeutic agent. However, one limitation of using N'-acetyl-2-(4-methoxyphenyl)acetohydrazide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N'-acetyl-2-(4-methoxyphenyl)acetohydrazide. One potential direction is to investigate its potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanisms of action of N'-acetyl-2-(4-methoxyphenyl)acetohydrazide and to optimize its pharmacokinetic properties. Finally, the development of more efficient synthesis methods for N'-acetyl-2-(4-methoxyphenyl)acetohydrazide may facilitate its use in larger-scale studies.
Synthesis Methods
The synthesis of N'-acetyl-2-(4-methoxyphenyl)acetohydrazide involves the reaction of 4-methoxybenzohydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been studied extensively for its potential therapeutic properties, particularly in the fields of cancer and neurodegenerative diseases. It has been shown to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N'-acetyl-2-(4-methoxyphenyl)acetohydrazide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-13-11(15)7-9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKRRVQOHBPMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-acetyl-2-(4-methoxyphenyl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)


![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)
![N-[4-(aminosulfonyl)phenyl]-5-bromo-2-furamide](/img/structure/B5778914.png)
![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)
![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)

![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)
